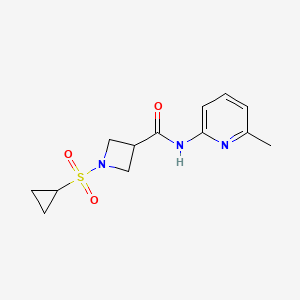![molecular formula C6H4Br2ClN3O B2406811 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride CAS No. 2361644-75-7](/img/structure/B2406811.png)
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one is a remarkable pharmacological compound, possessing formidable antineoplastic and antiviral characteristics . It emerges as a promising contender for research of antiviral therapy and chemotherapy .
Synthesis Analysis
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
In the 3D model of a similar compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Scientific Research Applications
Anticancer Activity
Research has explored the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, revealing their potential anticancer activity. For instance, compounds in this category, including variants of 3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one, have shown inhibitory effects on human breast adenocarcinoma cell lines, indicating a promising direction for developing new anticancer drugs (Abdellatif et al., 2014).
Anti-inflammatory Properties
Studies on pyrazolo[1,5-a]pyrimidine derivatives have identified compounds with anti-inflammatory effects. Notably, these compounds have shown therapeutic potential similar to or better than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), with some derivatives displaying a lower risk of ulcerogenic activity (Auzzi et al., 1983).
Enzymatic Inhibition and Antitumor Properties
Recent advancements in pyrazolo[1,5-a]pyrimidine chemistry have highlighted their role in inhibiting certain enzymes and exhibiting antitumor activities. These compounds have been investigated for their potential in drug design, focusing on their ability to target specific enzymes and cancer cells (Arias-Gómez et al., 2021).
Synthesis and Chemical Properties
Research on 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride has also focused on its synthesis and chemical properties. Studies have explored various synthetic methods and the resulting chemical structures, contributing to the understanding of its potential applications in medicinal chemistry and drug development (Saracoglu et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolopyrimidines, are known to target sedative and anxiolytic receptors .
Mode of Action
It is known that similar compounds interact with their targets by antagonizing camp-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy .
Biochemical Pathways
Similar compounds are known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562%, respectively .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines .
Action Environment
It is known that environmental factors can influence the formation of impurities in the process of chemical drug production .
Future Directions
Given the significant antineoplastic and antiviral characteristics of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one, it emerges as a promising contender for research of antiviral therapy and chemotherapy . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of these molecules .
Cellular Effects
Some pyrazolopyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyrazolopyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
The metabolic pathways involving 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride are not well-characterized. Pyrazolopyrimidines are known to be involved in purine biochemical reactions , which could suggest potential interactions with enzymes or cofactors in these pathways.
Properties
IUPAC Name |
3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O.ClH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJPKFNJNWZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=O)NN21)Br)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)
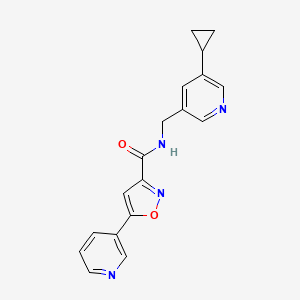
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
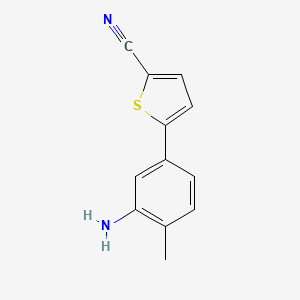
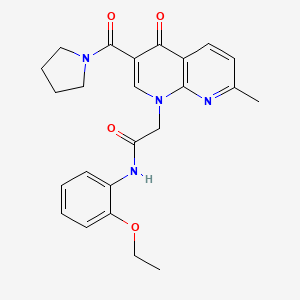
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)

![2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2406745.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)
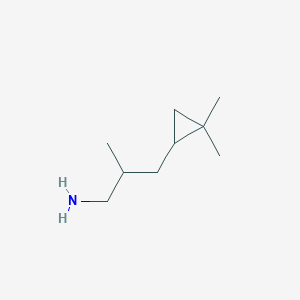
![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)
